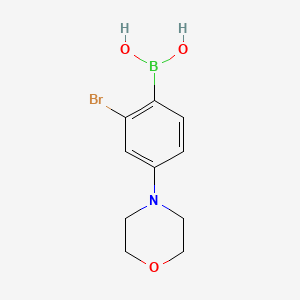

(2-Bromo-4-morpholinophenyl)boronic acid

Description

(2-Bromo-4-morpholinophenyl)boronic acid is an aromatic organoboron compound characterized by a bromine substituent at the 2-position and a morpholine group at the 4-position of the phenyl ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, biomedical research (e.g., protease inhibition), and dynamic combinatorial chemistry due to their reversible esterification with diols .

Properties

Molecular Formula |

C10H13BBrNO3 |

|---|---|

Molecular Weight |

285.93 g/mol |

IUPAC Name |

(2-bromo-4-morpholin-4-ylphenyl)boronic acid |

InChI |

InChI=1S/C10H13BBrNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 |

InChI Key |

QPJYWEPWXIGUOA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)N2CCOCC2)Br)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-morpholinophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl bromide is treated with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of (2-Bromo-4-morpholinophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction consistency and yield. The use of automated systems also helps in monitoring and controlling reaction parameters, ensuring high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-morpholinophenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the bromine atom.

Scientific Research Applications

Chemistry

(2-Bromo-4-morpholinophenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is crucial for the synthesis of biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine

In biological research, (2-Bromo-4-morpholinophenyl)boronic acid is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential as enzyme inhibitors, particularly for proteases and kinases, which are targets for cancer therapy and other diseases .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the development of materials with unique properties .

Mechanism of Action

The mechanism of action of (2-Bromo-4-morpholinophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product. The presence of the morpholine group can influence the reactivity and selectivity of the compound by stabilizing intermediates and transition states .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The pKa and Lewis acidity of boronic acids are critical for their reactivity and binding properties. Substituents on the phenyl ring modulate these parameters:

- Electron-withdrawing groups (EWGs): Bromine (as in the target compound) lowers pKa by stabilizing the conjugate base (boronate). For example, fluorinated analogs like B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid (pKa ~7.2) exhibit higher acidity compared to non-fluorinated derivatives .

- Electron-donating groups (EDGs): Morpholine, an EDG, increases pKa by destabilizing the boronate. This contrasts with 4-aminophenylboronic acid (pKa ~8.6), where the amine group similarly raises pKa but enhances water solubility .

Table 1: Comparative Acidity and Substituent Effects

| Compound | Substituents | pKa | Key Reactivity Features |

|---|---|---|---|

| (2-Bromo-4-morpholinophenyl)boronic acid | 2-Br, 4-morpholine | ~8.2* | Moderate acidity; steric hindrance |

| B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | 4-Br, 2,3,5,6-F | ~7.2 | High acidity; enhanced diol binding |

| 4-Aminophenylboronic acid | 4-NH2 | ~8.6 | High pKa; improved aqueous solubility |

| Phenylboronic acid | None | ~8.7 | Baseline for comparison |

*Estimated based on substituent effects described in .

Key Research Findings and Limitations

Substituent positioning: Para-substituted morpholine in the target compound may reduce binding affinity compared to ortho-substituted analogs (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) due to steric clashes .

Diagnostic utility: Bromine enhances electrophilicity but may reduce selectivity compared to fluorinated derivatives (e.g., B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid), which show superior diagnostic accuracy in detecting β-lactamases .

Synthetic challenges : The morpholine group complicates purification due to increased hydrophilicity, unlike hydrophobic polycyclic derivatives (e.g., phenanthren-9-yl boronic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.